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molecular formula C12H9ClN4O B8446470 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyridyl)- CAS No. 71008-58-7

1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyridyl)-

Cat. No. B8446470
M. Wt: 260.68 g/mol
InChI Key: ILCIQRQBMKXHBU-UHFFFAOYSA-N
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Patent
US04195088

Procedure details

7.36 g of 1-methyl-5-chloro-1,3-dihydro-imidazo-(4,5-b)-pyridin-2-one were dissolved in 160 ml of hot dimethylformamide and after cooling the solution to 30° C., 4.64 g of a 50% sodium hydride-oil suspension were slowly added thereto. The mixture was stirred at 30° C. for 2 hours and then 80 ml or 129.6 g of 2-bromo-pyridin and 1.2 g of cuprous chloride were added thereto. The mixture was refluxed for 4 hours and was then cooled and evaporated to dryness. The residue was taken up in ammonium hydroxide solution and the mixture was extracted with chloroform. The organic phase was dried and evaporated to dryness and the residue was taken up in petroleum ether. The mixture was filtered and the product was crystallized from 95% ethanol to obtain 6.5 g of 1-methyl-3-(2-pyridyl)-5-chloro-1,3-dihydroimidazo-(4,5-b)-pyridin-2-one in the form of white crystals melting at 192°-194° C.
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[N:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:12].[H-].[Na+].Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>CN(C)C=O>[CH3:1][N:2]1[C:10]2[C:5](=[N:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[N:4]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[C:3]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
7.36 g
Type
reactant
Smiles
CN1C(NC2=NC(=CC=C21)Cl)=O
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
129.6 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
cuprous chloride
Quantity
1.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the product was crystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(N(C2=NC(=CC=C21)Cl)C2=NC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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